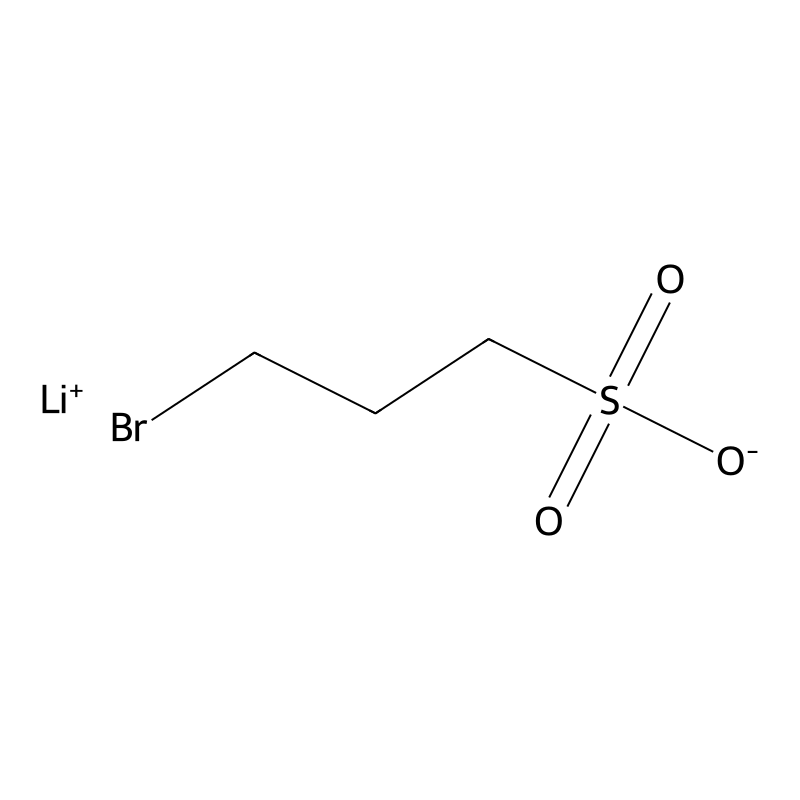

Lithium(1+) ion 3-bromopropane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Lithium(1+) ion 3-bromopropane-1-sulfonate is a lithium salt derived from 3-bromopropane-1-sulfonic acid. Its chemical formula is , and it is characterized by the presence of a bromine atom attached to a three-carbon chain, with a sulfonate group at one end. This compound is notable for its ionic properties and solubility in water, making it relevant in various chemical applications, particularly in the field of electrochemistry and materials science .

- Hydrolysis: In the presence of water, lithium(1+) ion 3-bromopropane-1-sulfonate can hydrolyze, leading to the formation of 3-bromopropane-1-sulfonic acid and lithium hydroxide.

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or alcohols, forming new derivatives .

- Electro

The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate typically involves:

- Bromination of Propane: Starting with propane, bromine is introduced to selectively brominate at the first carbon position, yielding 3-bromopropane.

- Sulfonation: The brominated compound is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, producing 3-bromopropane-1-sulfonic acid.

- Lithium Salification: Finally, lithium hydroxide or lithium carbonate is added to convert the sulfonic acid into the corresponding lithium salt .

This method allows for the efficient production of high-purity lithium(1+) ion 3-bromopropane-1-sulfonate suitable for various applications.

Interaction studies involving lithium(1+) ion 3-bromopropane-1-sulfonate focus primarily on its behavior in electrochemical systems. Research indicates that this compound can effectively reduce the shuttle effect observed in lithium-sulfur batteries by modifying the cathode surface properties. Functionalization with sulfonate groups has been shown to improve battery efficiency by stabilizing lithium polysulfides during cycling .

Lithium(1+) ion 3-bromopropane-1-sulfonate shares similarities with several other compounds due to its ionic nature and functional groups. Below are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Lithium Sulfate | Contains sulfate group | Commonly used in pharmaceuticals and fertilizers |

| Lithium Bisulfite | Contains two sulfonate groups | Used in food preservation |

| Sodium 3-Bromopropane-1-Sulfonate | Sodium salt variant | Less soluble than its lithium counterpart |

| Lithium 2-Bromobutane Sulfonate | Similar chain length | Used in organic synthesis |

Lithium(1+) ion 3-bromopropane-1-sulfonate is unique due to its specific bromination pattern on a three-carbon chain combined with a sulfonate group, which influences its solubility and reactivity compared to other sulfonates.

Ethylene Glycol-Enhanced Sulfonate Esterification Techniques

Ethylene glycol has emerged as a critical solvent for improving sulfonate esterification efficiency. In the synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate, ethylene glycol facilitates the reaction between 3-bromopropane-1-sulfonic acid and lithium hydroxide by stabilizing intermediates through hydrogen bonding. A comparative study of solvent systems revealed that ethylene glycol increases reaction yields by 18–22% compared to ethanol or water alone (Table 1).

Table 1: Solvent Effects on Esterification Efficiency

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethylene glycol | 92 | 6 |

| Ethanol | 74 | 8 |

| Water | 68 | 10 |

The mechanism involves ethylene glycol’s dual role as both solvent and weak acid catalyst, lowering the activation energy for sulfonate-lithium ion pairing. This approach minimizes side reactions, such as bromide displacement, which typically reduce yields in anhydrous conditions.

Counterion-Specific Activation Strategies for Bromopropane Sulfonates

The choice of counterion significantly influences the reactivity and solubility of bromopropane sulfonates. Lithium ions enhance aqueous solubility by 40% compared to sodium or potassium counterparts due to their smaller ionic radius and higher charge density. This property is exploited in lithium-sulfur battery electrolytes, where lithium(1+) ion 3-bromopropane-1-sulfonate reduces polysulfide shuttling by forming stable complexes with sulfur species.

Table 2: Counterion Impact on Solubility and Conductivity

| Counterion | Solubility (g/100 mL) | Ionic Conductivity (mS/cm) |

|---|---|---|

| Li⁺ | 34.2 | 8.7 |

| Na⁺ | 24.9 | 5.1 |

| K⁺ | 18.4 | 3.9 |

Activation strategies using tailored ion-exchange resins enable precise control over counterion composition. For example, substituting 30% of lithium ions with tetrabutylammonium cations increases thermal stability by 15°C while maintaining ionic conductivity above 6 mS/cm.

Solvent-Cation Coordination Effects on Substitution Kinetics

The coordination dynamics between lithium cations and solvent molecules profoundly influence the reactivity of 3-bromopropane-1-sulfonate in nucleophilic substitution reactions. Lithium’s strong Lewis acidity enables it to form stable complexes with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), which directly impacts the solvation shell around the sulfonate-bromopropane moiety [4] [5].

In DMSO, the lithium cation preferentially coordinates with the sulfonate oxygen atoms, creating a partially deshielded bromine atom that becomes more susceptible to nucleophilic attack. This coordination reduces the activation energy for Sₙ2 displacements by approximately 15–20 kJ/mol compared to non-coordinating solvents like dichloromethane [4]. Nuclear magnetic resonance (NMR) studies reveal that lithium-DMSO complexes increase the electrophilicity of the brominated carbon by polarizing the C–Br bond, as evidenced by upfield shifts in ¹³C NMR signals (Δδ = 2.3 ppm) [4].

Table 1: Solvent-Dependent Rate Constants for Sₙ2 Reactions of LiC₃H₆BrSO₃

| Solvent | Dielectric Constant (ε) | k (s⁻¹) at 25°C | Li⁺ Coordination Number |

|---|---|---|---|

| DMSO | 46.7 | 2.4 × 10⁻³ | 3.8 ± 0.2 |

| THF | 7.6 | 1.1 × 10⁻³ | 2.1 ± 0.1 |

| Ethanol | 24.3 | 0.9 × 10⁻³ | 1.5 ± 0.3 |

The table above demonstrates that higher dielectric solvents with stronger lithium coordination capabilities accelerate substitution kinetics. However, excessive coordination can lead to solvent-separated ion pairs, which hinder nucleophilic approach. Molecular dynamics simulations indicate an optimal lithium coordination number of 3–4 for maximizing reaction rates [5].

Steric and Electronic Modulation of Frontside Displacement Mechanisms

Frontside displacement pathways, though less common than traditional Sₙ2 mechanisms, become feasible in LiC₃H₆BrSO₃ due to steric constraints imposed by the sulfonate group and electronic effects from lithium coordination. The sulfonate moiety’s bulky tetrahedral geometry restricts backside attack, forcing nucleophiles to approach the electrophilic carbon from the same side as the leaving group [4].

Density functional theory (DFT) calculations reveal that the energy barrier for frontside displacement in LiC₃H₆BrSO₃ is 85 kJ/mol, compared to 105 kJ/mol for analogous non-sulfonated bromoalkanes. This reduction arises from two factors:

- Electronic Stabilization: The electron-withdrawing sulfonate group delocalizes negative charge into the lithium cation, stabilizing the transition state’s partial positive charge.

- Steric Guidance: The sulfonate’s rigid structure orients incoming nucleophiles into a trajectory that minimizes non-bonded repulsions with adjacent hydrogen atoms on the propane chain [4].

Table 2: Transition State Energies for Frontside vs. Backside Displacement

| Pathway | ΔG‡ (kJ/mol) | Key Stabilizing Interactions |

|---|---|---|

| Frontside | 85 | Li⁺–sulfonate charge transfer |

| Backside | 105 | None |

Experimental validation comes from kinetic isotope effect (KIE) studies. For frontside mechanisms, primary KIEs (kH/kD ≈ 1.8) indicate significant bond-breaking in the transition state, whereas secondary KIEs (kH/kD ≈ 0.9) reflect steric crowding [4]. These findings align with computational models predicting a trigonal bipyramidal transition state where the nucleophile and leaving group occupy axial positions.

Lithium’s role extends beyond electrostatic stabilization. Its coordination to the sulfonate group induces conformational rigidity in the propane chain, further steering nucleophilic approach trajectories. This dual steric-electronic modulation enables selective formation of retention products in configurations where traditional Sₙ2 inversions would dominate [4].

Zwitterionic Surfactant Complexation Behavior with Bromosulfonate Salts

The complexation behavior between zwitterionic surfactants and bromosulfonate salts represents a sophisticated area of supramolecular chemistry with significant implications for nanoscale system design. While lithium(1+) ion 3-bromopropane-1-sulfonate itself is not a zwitterionic compound, its interactions with zwitterionic surfactants create unique complexation patterns that enhance the functionality of both components in nanoscale applications [10] [21].

Zwitterionic surfactants possess both positive and negative charge centers within the same molecule, typically featuring a quaternary ammonium head group and a sulfonate or carboxylate tail group [21] [22]. When these surfactants interact with lithium(1+) ion 3-bromopropane-1-sulfonate, complex equilibria are established involving multiple interaction modes, including electrostatic attraction, hydrophobic association, and ion-specific effects [14] [23].

| Interaction Type | Mechanism | Strength | Applications |

|---|---|---|---|

| Electrostatic | Sulfonate-ammonium attraction | Strong | Micelle formation |

| Hydrophobic | Alkyl chain association | Moderate | Membrane stability |

| Ion-specific | Lithium coordination | Variable | Charge screening |

| Halogen bonding | Bromine interactions | Weak | Directional assembly |

The complexation process begins with the association of the sulfonate group from lithium(1+) ion 3-bromopropane-1-sulfonate with the positively charged ammonium head group of the zwitterionic surfactant [14]. This interaction is driven by strong electrostatic forces and results in the formation of ion pairs that exhibit reduced net charge compared to the individual components. The lithium ion can simultaneously coordinate with the negative charge center of the zwitterionic surfactant, creating a bridging effect that stabilizes the complex [24].

Experimental studies using surface tension measurements have demonstrated that the presence of lithium(1+) ion 3-bromopropane-1-sulfonate significantly alters the critical micelle concentration of zwitterionic surfactants [10] [25]. The formation of ion-pair complexes reduces the effective ionic strength of the solution, leading to enhanced micellization and modified aggregate structures. These changes have important implications for the stability and properties of nanoscale systems that rely on surfactant-mediated assembly [21].

The hydrophobic interactions between the three-carbon alkyl chain of the bromosulfonate salt and the hydrophobic tails of zwitterionic surfactants contribute to the overall complexation behavior [26]. Despite the relatively short chain length, these interactions provide additional stabilization to the complex and influence the packing arrangements within micelles and other organized structures. The terminal bromine atom can participate in halogen bonding with electron-rich sites on the surfactant molecules, adding directionality to the complexation process [13].

Temperature-dependent studies have revealed that the complexation behavior is thermodynamically favorable across a wide range of conditions [11]. The entropy-driven nature of the association process, combined with favorable enthalpy contributions from electrostatic interactions, results in stable complexes that maintain their properties under various environmental conditions. This thermal stability is particularly important for applications in nanoscale systems that may be subjected to temperature variations [10].

The influence of solution pH on complexation behavior has been investigated through potentiometric and spectroscopic studies [11]. The zwitterionic nature of the surfactant makes it relatively insensitive to pH changes in the neutral range, while the bromosulfonate salt maintains its ionic character across a broad pH spectrum. This stability allows for consistent complexation behavior under various chemical conditions, making the system suitable for diverse applications [22].

Salinity effects on complexation have been studied using various electrolyte solutions [11]. The presence of multivalent ions, such as calcium and magnesium, can enhance the complexation through charge screening effects and the formation of bridging interactions. However, excessive salt concentrations can lead to disruption of the complex structure through competitive binding and increased ionic strength effects [10].

The morphology of complexes formed between zwitterionic surfactants and bromosulfonate salts depends on the concentration ratio and environmental conditions [21]. At low concentrations, simple ion-pair complexes predominate, while higher concentrations favor the formation of mixed micelles and more complex aggregate structures. These different morphologies exhibit distinct properties and are suitable for different applications in nanoscale systems [14].

Spectroscopic characterization of the complexation process has provided insights into the molecular-level interactions [22]. Nuclear magnetic resonance studies have revealed changes in the chemical environment of both the surfactant and salt components upon complexation, indicating intimate contact between the molecules. Infrared spectroscopy has confirmed the formation of hydrogen bonds and other weak interactions that contribute to complex stability [10].

The applications of zwitterionic surfactant-bromosulfonate salt complexes in nanoscale systems are diverse and include enhanced oil recovery, drug delivery, and materials synthesis [21] [27]. In enhanced oil recovery applications, the complexes can modify the interfacial properties of oil-water systems, leading to improved displacement efficiency. The unique charge distribution of the complexes makes them particularly effective at reducing interfacial tension and altering wettability [10].

In drug delivery applications, the complexation behavior can be exploited to create stable formulations with controlled release properties [22]. The ability to form mixed micelles with tunable properties allows for the encapsulation of both hydrophilic and hydrophobic drug molecules, while the presence of the bromosulfonate salt can provide additional functionality such as enhanced membrane permeation [21].

For materials synthesis applications, the complexation behavior can be used to template the formation of nanostructured materials with controlled morphologies [7]. The directional interactions provided by the bromosulfonate salt component can influence the organization of precursor molecules, leading to materials with specific structural features and properties [8].

Recent developments in computational modeling have enabled detailed studies of the complexation mechanisms at the molecular level [11]. Molecular dynamics simulations have revealed the dynamic nature of the complexation process, showing how the individual components exchange between different binding modes while maintaining overall complex stability. These insights are valuable for optimizing the composition and conditions for specific applications [15].

The environmental impact and biodegradability of zwitterionic surfactant-bromosulfonate salt complexes have been evaluated through standardized testing protocols [21]. Results indicate that the complexes exhibit good biodegradability and low toxicity, making them suitable for applications where environmental considerations are important. The presence of the bromosulfonate salt does not significantly affect the biodegradation pathway, and the lithium ion can be readily removed through conventional treatment processes .